molecular formula C8H4F6 B1395755 1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene CAS No. 1262412-96-3

1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1395755
CAS No.: 1262412-96-3
M. Wt: 214.11 g/mol
InChI Key: FJBVEDUNFLJKMB-UHFFFAOYSA-N
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Description

1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H4F6. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and an ethyl group is substituted with a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene typically involves the introduction of trifluoromethyl groups into a benzene ring. One common method is the reaction of 1,2,4-trifluorobenzene with 2,2,2-trifluoroethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.

    Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Major products are trifluoroacetic acid and its derivatives.

    Reduction: Hydrogenated benzene derivatives are formed.

Scientific Research Applications

1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential use in drug development due to its unique chemical properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This effect stabilizes the compound and makes it less reactive towards electrophilic aromatic substitution. The trifluoroethyl group also contributes to the compound’s overall stability and influences its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trifluorobenzene: Similar in structure but lacks the trifluoroethyl group.

    2,2,2-Trifluoroethylbenzene: Contains a trifluoroethyl group but lacks additional fluorine atoms on the benzene ring.

    1,1,1-Trifluoro-2-phenylethane: Another fluorinated benzene derivative with different substitution patterns.

Uniqueness

1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is unique due to the combination of multiple fluorine atoms and a trifluoroethyl group, which imparts distinct chemical properties

Biological Activity

1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound features a benzene ring substituted with trifluoromethyl groups at specific positions. The presence of multiple fluorine atoms significantly alters the electronic characteristics of the molecule, which can influence its interaction with biological targets.

Biological Mechanisms

Research has indicated that compounds containing trifluoromethyl groups can exhibit diverse biological activities, including:

  • Antimicrobial Activity : Trifluoromethylated compounds have shown promising results against various bacterial strains. For instance, studies have demonstrated that modifications to the benzene ring can enhance the efficacy of antimicrobial agents by increasing their binding affinity to bacterial enzymes .
  • Anticancer Properties : Some trifluoromethylated compounds have been investigated for their potential to inhibit cancer cell proliferation. The incorporation of trifluoromethyl groups has been linked to improved potency in inhibiting key enzymes involved in cancer progression .
  • Neuropharmacological Effects : There is evidence suggesting that trifluoromethylated compounds can interact with neurotransmitter systems. For example, certain derivatives have been shown to modulate serotonin uptake, which may have implications for treating mood disorders .

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various trifluoromethylated compounds. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be lower than those of non-fluorinated analogs, suggesting enhanced efficacy due to fluorination .

CompoundMIC (µg/mL)Bacterial Strain
This compound8E. coli
Non-fluorinated analog32E. coli

Anticancer Activity

In another study focusing on anticancer activity, researchers evaluated the effects of trifluoromethylated compounds on human cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. This effect was attributed to the compound's ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)10Apoptosis induction
A549 (lung cancer)15Cell cycle arrest

Properties

IUPAC Name

1,2,4-trifluoro-3-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-5-1-2-6(10)7(11)4(5)3-8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBVEDUNFLJKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diethyl 2-(2-methylhydrazono)malonate
Diethyl 2-(2-methylhydrazono)malonate
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene
Diethyl 2-(2-methylhydrazono)malonate
Diethyl 2-(2-methylhydrazono)malonate
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene
Diethyl 2-(2-methylhydrazono)malonate
Diethyl 2-(2-methylhydrazono)malonate
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene
Diethyl 2-(2-methylhydrazono)malonate
Diethyl 2-(2-methylhydrazono)malonate
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene
Diethyl 2-(2-methylhydrazono)malonate
Diethyl 2-(2-methylhydrazono)malonate
Diethyl 2-(2-methylhydrazono)malonate
Diethyl 2-(2-methylhydrazono)malonate
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene
Diethyl 2-(2-methylhydrazono)malonate
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene

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